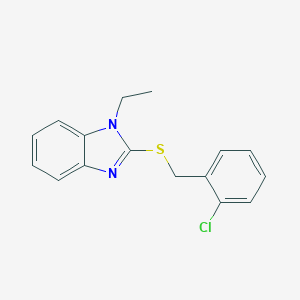
2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The compound features a benzimidazole core with a 2-(2-chlorobenzylthio) and 1-ethyl substitution, which may contribute to its unique pharmacological profile.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 2-(2-chlorobenzylthio)-1-ethyl-benzimidazole, the synthesis can be achieved through the following steps:
Condensation Reaction: o-Phenylenediamine reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 2-(2-chlorobenzylthio)benzimidazole.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the 2-chlorobenzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted benzimidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of benzimidazole, 2-(2-chlorobenzylthio)-1-ethyl- involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the enzyme topoisomerase, which is essential for DNA replication in cancer cells, thereby preventing their proliferation. Additionally, it can interact with microbial cell membranes, leading to cell lysis and death .
類似化合物との比較
2-Mercapto benzimidazole: Known for its antiviral and anticancer properties.
2-(2-Methylbenzylthio)benzimidazole: Similar structure but with a methyl group instead of chlorine, showing different biological activities.
1-Ethyl-2-mercapto benzimidazole: Similar structure but with a mercapto group, used in different therapeutic applications.
Uniqueness: 2-Chlorobenzyl 1-ethyl-1H-benzimidazol-2-yl sulfide is unique due to the presence of both the 2-(2-chlorobenzylthio) and 1-ethyl groups, which may enhance its biological activity and specificity compared to other benzimidazole derivatives .
特性
分子式 |
C16H15ClN2S |
|---|---|
分子量 |
302.8g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methylsulfanyl]-1-ethylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2S/c1-2-19-15-10-6-5-9-14(15)18-16(19)20-11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3 |
InChIキー |
AJGFJKPEPAPHEW-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3Cl |
正規SMILES |
CCN1C2=CC=CC=C2N=C1SCC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B397992.png)
![2-{3-allyl-2-[(2-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-mesitylacetamide](/img/structure/B397993.png)
![2-[3-allyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B397996.png)
![2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B397998.png)
![2-{3-ethyl-2-[(9-ethyl-9H-carbazol-3-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-iodophenyl)acetamide](/img/structure/B397999.png)
![2-{2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B398001.png)
![N-(5-chloro-2-methylphenyl)-2-{3-ethyl-2-[(9-ethyl-9H-carbazol-3-yl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398003.png)

![1-[1-(adamantan-1-yl)ethyl]-3-benzoylthiourea](/img/structure/B398006.png)
![2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B398009.png)
![1-[4-(DIETHYLAMINO)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA](/img/structure/B398010.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B398011.png)
![Propyl 4-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B398013.png)
![N-[4-(dimethylamino)phenyl]-N'-(thien-2-ylcarbonyl)thiourea](/img/structure/B398014.png)
